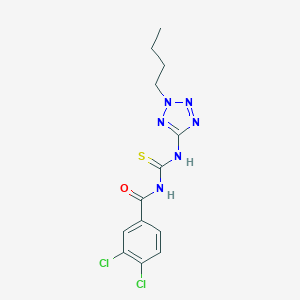
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditionsIndustrial production methods may involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea involves its interaction with specific molecular targets. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea can be compared with other tetrazole-containing compounds, such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and energetic properties.
N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]butanamide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C13H14Cl2N6OS |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[(2-butyltetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C13H14Cl2N6OS/c1-2-3-6-21-19-12(18-20-21)17-13(23)16-11(22)8-4-5-9(14)10(15)7-8/h4-5,7H,2-3,6H2,1H3,(H2,16,17,19,22,23) |
InChI Key |
UKBKYFLNQGPZIZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















